4-(difluoromethyl)-N-hydroxybenzenecarbonimidoyl chloride
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Overview
Description
4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride is a chemical compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a difluoromethyl group, which is known for its ability to enhance the biological activity and stability of molecules. The presence of the N-hydroxybenzimidoyl chloride moiety further adds to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride typically involves the introduction of the difluoromethyl group into a benzimidoyl chloride framework. One common method is the reaction of a benzimidoyl chloride precursor with a difluoromethylating agent under controlled conditions. For instance, the use of difluorocarbene reagents has been reported to achieve this transformation efficiently .
Industrial Production Methods
In an industrial setting, the production of 4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired substrate. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chloride group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the difluoromethyl group .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions may produce oxides .
Scientific Research Applications
4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s stability and reactivity make it useful in the study of biological systems.
Medicine: Its potential therapeutic properties are being explored for drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The N-hydroxybenzimidoyl chloride moiety can participate in various chemical interactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated benzimidoyl chlorides and related derivatives. Examples are:
- 4-(Trifluoromethyl)-N-hydroxybenzimidoyl chloride
- 4-(Methyl)-N-hydroxybenzimidoyl chloride
Uniqueness
What sets 4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride apart is the presence of the difluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, reactivity, and potential therapeutic applications compared to its analogs .
Properties
IUPAC Name |
4-(difluoromethyl)-N-hydroxybenzenecarboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO/c9-7(12-13)5-1-3-6(4-2-5)8(10)11/h1-4,8,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDPAKXKVRDPHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)C(=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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